molecular formula C6H8ClNO B3385496 5-(1-Chloroethyl)-3-methyl-1,2-oxazole CAS No. 63820-94-0

5-(1-Chloroethyl)-3-methyl-1,2-oxazole

Cat. No.: B3385496
CAS No.: 63820-94-0
M. Wt: 145.59 g/mol
InChI Key: BOWVZNYQDQHJHN-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-methyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1-chloroethyl chloroformate as a reagent. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds in the oxazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduction typically yields more saturated compounds with fewer double bonds.

Scientific Research Applications

5-(1-Chloroethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-Chloroethyl)-3-methyl-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-Furoic Acid: Another heterocyclic compound with similar structural features.

    Ethyl 5-(1-Chloroethyl)-2-Furoate: A related compound with a furan ring instead of an oxazole ring.

Uniqueness

5-(1-Chloroethyl)-3-methyl-1,2-oxazole is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(1-chloroethyl)-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-3-6(5(2)7)9-8-4/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVZNYQDQHJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604634
Record name 5-(1-Chloroethyl)-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63820-94-0
Record name 5-(1-Chloroethyl)-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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